molecular formula C11H19NO3 B2901092 Tert-butyl 4-formyl-2-methylpyrrolidine-1-carboxylate CAS No. 1374657-82-5

Tert-butyl 4-formyl-2-methylpyrrolidine-1-carboxylate

Cat. No. B2901092
CAS RN: 1374657-82-5
M. Wt: 213.277
InChI Key: JGJBPKGWOWFJFN-UHFFFAOYSA-N
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Description

Tert-butyl 4-formyl-2-methylpyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1374657-82-5 . It has a molecular weight of 213.28 . It is typically in a liquid form .


Physical And Chemical Properties Analysis

Tert-butyl 4-formyl-2-methylpyrrolidine-1-carboxylate is a liquid at room temperature . It has a molecular weight of 213.28 and is stored at a temperature of 4°C .

Scientific Research Applications

Precursor to Biologically Active Compounds

This compound serves as a precursor in the synthesis of biologically active natural products, such as Indiacen A and Indiacen B. These natural products have been found to possess a range of activities including anticancer, anti-inflammatory, and analgesic properties .

Synthesis of Indole Derivatives

It is used in the synthesis of indole derivatives that are significant as scaffolds in the creation of biologically active natural products isolated from various sources like plants, bacteria, and fungi .

Antibacterial and Antifungal Applications

Derivatives of N-Boc piperazine, which include Tert-butyl 4-formyl-2-methylpyrrolidine-1-carboxylate, have shown a wide spectrum of biological activities. They serve as building blocks in the synthesis of compounds with antibacterial and antifungal properties .

Drug Discovery

The compound’s derivatives are utilized in drug discovery due to their conformational flexibility and the ability to form favorable interactions with macromolecules. This flexibility enhances their potential as candidates for pharmaceutical development .

Organic Synthesis Intermediates

It acts as an intermediate in the synthesis of several novel organic compounds, including amides, sulphonamides, and Mannich bases. These compounds have diverse applications ranging from medicinal chemistry to materials science .

Conformational Studies

The compound’s derivatives are used in conformational studies to understand the molecular shape and interactions. This is crucial for designing molecules with specific properties and functions .

Nucleation Agent in Polymer Chemistry

Derivatives of this compound are used as nucleation agents in polypropylene (PP), enhancing the material’s properties for various industrial applications .

Chemical Modification and Functionalization

The compound is involved in chemical modification and functionalization processes, which are essential steps in the development of new materials and chemicals with tailored properties .

Mechanism of Action

The mechanism of action for Tert-butyl 4-formyl-2-methylpyrrolidine-1-carboxylate is not specified in the search results. Pyrrolidine derivatives are often used in drug discovery due to their ability to efficiently explore the pharmacophore space due to sp3-hybridization .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation .

Future Directions

While specific future directions for Tert-butyl 4-formyl-2-methylpyrrolidine-1-carboxylate are not mentioned in the search results, the use of pyrrolidine derivatives in drug discovery is a promising field . The ability of these compounds to efficiently explore the pharmacophore space due to sp3-hybridization makes them versatile scaffolds for the development of novel biologically active compounds .

properties

IUPAC Name

tert-butyl 4-formyl-2-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8-5-9(7-13)6-12(8)10(14)15-11(2,3)4/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJBPKGWOWFJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1C(=O)OC(C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-formyl-2-methylpyrrolidine-1-carboxylate

CAS RN

1374657-82-5
Record name tert-butyl 4-formyl-2-methylpyrrolidine-1-carboxylate
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